molecular formula C19H19ClN4OS2 B2846254 N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide CAS No. 877992-70-6

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide

Número de catálogo: B2846254
Número CAS: 877992-70-6
Peso molecular: 418.96
Clave InChI: WQMPYKWYOSEMQF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide features a thiazole core substituted with a 2-chlorophenyl group and a propanamide chain linked to a dimethyl-methylsulfanylpyrimidine moiety. This structure integrates aromatic, heterocyclic, and sulfanyl groups, which are common in bioactive molecules targeting enzymes or receptors. Its design likely aims to balance lipophilicity (via chlorophenyl and methyl groups) with hydrogen-bonding capacity (amide and pyrimidine) for optimized pharmacokinetics and target engagement.

Propiedades

IUPAC Name

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4OS2/c1-11-13(12(2)22-18(21-11)26-3)8-9-17(25)24-19-23-16(10-27-19)14-6-4-5-7-15(14)20/h4-7,10H,8-9H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMPYKWYOSEMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structural Analogs

N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide
  • Structure : Shares a 2-chlorophenyl group and a pyrimidine-sulfanyl-acetamide backbone but lacks the thiazole ring and has a shorter acetamide chain (C2 vs. C3 in the target compound) .
  • Synthesis : Prepared via reaction of 4,6-dimethylpyrimidin-2-thiol with 2-chlorophenyl carbamic chloride under mild conditions (aqueous Na2CO3, RT) .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
  • Structure: Contains the same thiazol-2-yl-2-chlorophenyl group but replaces the pyrimidine-propanamide moiety with a morpholinoacetamide group .
  • Physicochemical Impact : The morpholine ring enhances solubility due to its polarity, whereas the methylsulfanylpyrimidine in the target compound increases lipophilicity, favoring membrane permeability .
(2R)-2-{4-{[(2-Chlorophenyl)sulfonyl]amino}phenyl)-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propanamide (Compound 17)
  • Structure: Features a sulfonylamino-phenyl group and a trifluoromethyl-thiazole, differing in the pyrimidine substitution and sulfonyl vs. sulfanyl groups .
  • Activity : Exhibits an IC50 of 40±12 nM in CXCR2 inhibition assays, suggesting that sulfonyl groups and trifluoromethyl substituents may enhance target affinity but reduce metabolic stability compared to methylsulfanylpyrimidine .

Physicochemical and Pharmacokinetic Properties

Compound logP (Predicted) Solubility (mg/mL) Key Substituents
Target Compound ~3.2* <0.1 (DMSO) Chlorophenyl, methylsulfanylpyrimidine
N-(2-Chlorophenyl)-2-(pyrimidinyl)acetamide 2.8 0.3 (PBS) Shorter chain, no thiazole
N-[4-(2-Chlorophenyl)thiazol-2-yl]-2-morpholinoacetamide 1.9 >1.0 (Water) Morpholine, acetamide
Compound 17 3.5 <0.05 (DMSO) Trifluoromethyl, sulfonylamino

*Estimated using fragment-based methods.

Observations :

  • The target compound’s methylsulfanylpyrimidine and propanamide chain increase logP compared to morpholine-containing analogs, favoring blood-brain barrier penetration but risking solubility challenges.
  • Trifluoromethyl groups (Compound 17) further elevate logP, aligning with its lower aqueous solubility .
Thiazole and Pyrimidine Roles
  • The thiazole ring in the target compound and analogs (e.g., Compound 17) likely serves as a rigid scaffold for positioning substituents into hydrophobic pockets.
  • Pyrimidine’s nitrogen atoms may engage in hydrogen bonding, as seen in analogs with pyrimidine-sulfanyl groups .
Substituent Effects
  • Chlorophenyl Group: Enhances target affinity through π-π stacking and hydrophobic interactions. Its absence in morpholinoacetamide analogs reduces potency .
  • Methylsulfanyl vs. Sulfonyl : Methylsulfanyl (target compound) offers moderate electron-withdrawing effects and metabolic stability, whereas sulfonyl groups (Compound 17) improve electronegativity but may increase susceptibility to enzymatic degradation .
Chain Length and Flexibility
  • Propanamide (C3) in the target compound vs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide?

  • Methodology : Multi-step organic synthesis is typically employed, involving:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones (e.g., 2-chlorophenyl-substituted intermediates) under reflux in solvents like dichloromethane or DMF .
  • Step 2 : Coupling the thiazole intermediate with a pyrimidine moiety using nucleophilic substitution or Suzuki-Miyaura cross-coupling. Reaction conditions (pH 7–9, 60–80°C) are critical to avoid side reactions .
  • Step 3 : Final propanamide linkage via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
    • Key Parameters : Monitor reaction progress using TLC and HPLC; optimize yields (typically 60–75%) via controlled temperature and stoichiometric ratios .

Q. How can researchers verify the structural integrity of this compound?

  • Analytical Workflow :

  • NMR : Assign peaks for diagnostic groups: thiazole C-H (~7.5–8.5 ppm), pyrimidine methyl groups (~2.3–2.6 ppm), and sulfanyl protons (~3.1–3.3 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: expected [M+H]+ ~500–550 Da) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures for unambiguous confirmation (e.g., bond angles and torsional strain analysis) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Stability Profile :

  • pH Sensitivity : Degrades at extremes (pH < 3 or > 10), with hydrolysis of the sulfanyl group observed under acidic conditions .
  • Light Exposure : Store in amber vials at –20°C to prevent photodegradation of the thiazole ring .
  • Solubility : Limited aqueous solubility; use DMSO or DMF for biological assays (test for aggregation via dynamic light scattering) .

Advanced Research Questions

Q. How can computational methods enhance reaction design for derivatives of this compound?

  • Strategy :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for derivatization (e.g., substituent effects on pyrimidine reactivity) .
  • Machine Learning : Train models on existing reaction databases to predict optimal conditions (solvent, catalyst) for new analogs .
    • Validation : Compare computational predictions with experimental yields (e.g., ±5% error tolerance) .

Q. What experimental design approaches minimize variability in bioactivity assays?

  • Design of Experiments (DoE) :

  • Factors : Test concentration ranges (1–100 µM), incubation times (24–72 hrs), and cell lines (e.g., HEK293 vs. HeLa) using factorial designs .
  • Response Variables : Measure IC50, apoptosis markers (e.g., caspase-3), and selectivity indices (e.g., tumor vs. normal cells) .
    • Statistical Analysis : Apply ANOVA to identify significant variables and reduce noise from batch effects .

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Case Study : If anti-inflammatory activity varies across studies:

  • Assay Validation : Replicate assays under standardized conditions (e.g., LPS-induced TNF-α suppression in RAW264.7 cells) .
  • Orthogonal Assays : Confirm results via ELISA (protein level) and qPCR (gene expression) to rule out assay-specific artifacts .
    • Meta-Analysis : Aggregate data from multiple studies using weighted Z-scores to identify trends .

Future Directions & Methodological Gaps

Q. What advanced techniques could elucidate structure-activity relationships (SAR) for this compound?

  • Approaches :

  • Cryo-EM : Map binding interactions with target proteins (e.g., kinase domains) at near-atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to prioritize derivatives with optimal affinity .
    • Challenges : Requires high-purity compound (>98%) and protein samples .

Q. How can researchers address scalability challenges in synthesis?

  • Flow Chemistry : Implement continuous-flow reactors to improve yield and reduce purification steps (e.g., inline IR monitoring) .
  • Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and optimize catalyst recycling .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.